![molecular formula C7H7ClN2O B2843464 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 1956321-64-4](/img/structure/B2843464.png)
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride
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Overview
Description
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound plays an essential role in the abnormal activation of the FGFR signaling pathway, which is involved in various types of tumors .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride involves a series of chemical reactions. In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . The functionalization at the 3-position of 7-azaindole was also studied, leading to the synthesis of 3,3′-selenobis [1 H -pyrrolo [2,3- b ]pyridine] and the corresponding 3,3′-thio compound, as well as 3-carboxyethenyl- and 3-vinyl-7-azaindoles .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is complex. The compound has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride are complex and involve multiple steps. For instance, one of the compounds exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Scientific Research Applications
Cancer Therapy
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride: has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play a crucial role in the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers. By inhibiting FGFR signaling pathways, this compound can potentially halt cancer cell proliferation, migration, and invasion .
Anti-inflammatory Agents
This compound has been explored for its anti-inflammatory properties . Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. By modulating inflammatory pathways, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride can help reduce inflammation and its associated symptoms .
Neuroprotective Agents
Research has indicated that 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride may have neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound’s ability to protect neurons from oxidative stress and apoptosis makes it a promising candidate for further study in this field .
Mechanism of Action
properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-c]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKNBPDDVEEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride |
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